Octanoic acid, 2-phenylhydrazide
Description
Contextualization of Hydrazides as Privileged Scaffolds in Contemporary Chemical Research
In the field of medicinal chemistry, certain molecular frameworks are termed "privileged scaffolds" because they can interact with a variety of biological targets, leading to a wide spectrum of biological activities. mdpi.compageplace.de The hydrazide functional group (-CONHNH-) is recognized as one such scaffold. nih.gov The presence of this group in a molecule opens the door to a plethora of potential applications, including antimicrobial, antiviral, antioxidant, and anticancer effects. nih.govmdpi.com The versatility and synthetic accessibility of hydrazides have made them a cornerstone in the development of new therapeutic agents, as researchers continue to explore their potential in addressing issues like drug resistance. nih.gov
Significance of Fatty Acid Derivatives in Modern Chemical and Biological Studies
Fatty acids and their derivatives are integral to life, serving as energy stores, key components of cell membranes, and signaling molecules. nih.gov In contemporary research, these compounds are not just seen as basic biological building blocks but also as molecules with significant therapeutic potential. marketresearchintellect.com Altering the structure of fatty acids allows scientists to investigate the relationship between chemical form and biological function. These derivatives are explored for their roles in modulating inflammation, influencing metabolic disorders, and even as eco-friendly agricultural products. marketresearchintellect.com Their importance spans numerous fields, from human health and nutrition to ecology and bacteriology. nih.gov
Overview of Research Trajectories for Octanoic Acid, 2-Phenylhydrazide and Structurally Related Compounds
Research into this compound and its chemical relatives primarily follows the trajectory of exploring their biological activities. A significant area of investigation for structurally similar fatty acid hydrazides has been their potential as corrosion inhibitors for metals in acidic environments. mdpi.com Furthermore, the broader class of N'-phenylhydrazides has been a focal point in the search for new antifungal agents, with studies synthesizing and testing a wide array of these compounds against various fungal strains. nih.govnih.gov The general approach involves creating new derivatives and systematically evaluating their biological effects to understand how specific structural features influence their activity. nih.gov For instance, research has shown that fatty acid hydrazide derivatives can be synthesized from vegetable oils and subsequently used to create other potentially useful compounds like C-glycoside ketohydrazones. rsc.org
Chemical and Physical Properties
Below is a table summarizing some of the key chemical and physical properties of this compound and its parent compounds.
| Property | This compound | Octanoic Acid | Phenylhydrazine (B124118) |
| IUPAC Name | N'-phenyloctanehydrazide | Octanoic acid | Phenylhydrazine |
| Synonyms | Acetic acid, 2-phenylhydrazide (related structure) nih.gov | Caprylic acid nih.gov | Hydrazinobenzene wikipedia.org |
| Molecular Formula | C₁₄H₂₂N₂O (Calculated) | C₈H₁₆O₂ nih.gov | C₆H₈N₂ wikipedia.org |
| Molecular Weight | 234.34 g/mol (Calculated) | 144.21 g/mol nih.gov | 108.144 g/mol wikipedia.org |
| Appearance | - | Colorless to light yellow liquid nih.gov | Colorless to pale-yellow liquid or solid wikipedia.org |
| Melting Point | - | 16-17 °C nih.gov | 19.5 °C wikipedia.org |
| Boiling Point | - | 239.7 °C nih.gov | 243.5 °C (decomposes) wikipedia.org |
| CAS Number | Not explicitly found for this specific structure | 124-07-2 nih.gov | 100-63-0 wikipedia.org |
Detailed Research Findings
While specific research focusing solely on "this compound" is limited in the public domain, extensive research exists on its constituent parts and structurally related molecules, providing insight into its potential areas of application.
Synthesis
The synthesis of hydrazides is a well-established process in organic chemistry. Fatty acid hydrazides can be prepared from fatty acid methyl esters or directly from vegetable oils using enzymes like lipase (B570770) as a catalyst. rsc.org Another common method involves the reaction of a carboxylic acid, such as octanoic acid, with hydrazine (B178648). ontosight.ainih.gov Phenylhydrazides, specifically, can be formed through reactions involving phenylhydrazine. acs.org For instance, phenylhydrazones are typically prepared by reacting phenylhydrazine with ketones or aldehydes, often with an acid catalyst. nih.gov The synthesis of N'-phenylhydrazides has been a key step in developing potential antifungal agents. nih.govnih.gov
Biological and Chemical Applications
The research trajectories for compounds like this compound are largely dictated by the known activities of the hydrazide and fatty acid groups.
Antimicrobial and Antifungal Activity : The N'-phenylhydrazide scaffold is a promising area for the development of new antifungal compounds, particularly against resistant strains like Candida albicans. nih.govnih.gov Studies have shown that some N'-phenylhydrazide derivatives exhibit potent antifungal activity, in some cases exceeding that of established drugs like fluconazole. nih.govnih.gov The mechanism may involve the generation of reactive oxygen species that damage the fungal cells. nih.govnih.gov Fatty acid hydrazides have also been evaluated for their antibacterial and antifungal properties. researchgate.net
Corrosion Inhibition : Fatty hydrazide derivatives have been identified as highly effective corrosion inhibitors, particularly for steel in acidic solutions. mdpi.com They can achieve inhibition efficiencies of over 95% by forming a protective film on the metal's surface. mdpi.com
Pharmaceutical and Agrochemical Intermediates : Phenylhydrazine is a crucial reagent in the Fischer indole (B1671886) synthesis, a method used to produce intermediates for a wide range of dyes and pharmaceuticals. wikipedia.org Hydrazone derivatives, which share structural similarities, are used in agriculture as fungicides and herbicides. nih.gov
Antioxidant Properties : Hydrazides and their derivatives are also known for their antioxidant capabilities. mdpi.com This is a significant area of research, as antioxidants can play a role in mitigating cellular damage.
Structure
2D Structure
3D Structure
Properties
CAS No. |
4076-76-0 |
|---|---|
Molecular Formula |
C14H22N2O |
Molecular Weight |
234.34 g/mol |
IUPAC Name |
N'-phenyloctanehydrazide |
InChI |
InChI=1S/C14H22N2O/c1-2-3-4-5-9-12-14(17)16-15-13-10-7-6-8-11-13/h6-8,10-11,15H,2-5,9,12H2,1H3,(H,16,17) |
InChI Key |
GBWNQLDDRUYFOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NNC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Octanoic Acid, 2 Phenylhydrazide and Analogous Structures
Conventional Condensation Reactions for Hydrazide Formation
The most common and direct route to forming acid hydrazides is through the condensation reaction between a carboxylic acid or its derivative and a hydrazine (B178648). This method is widely applicable and can be optimized for high yields.
Acid-Catalyzed Condensation Approaches Utilizing Octanoic Acid and Phenylhydrazine (B124118)
The synthesis of Octanoic acid, 2-phenylhydrazide can be achieved through the acid-catalyzed condensation of octanoic acid and phenylhydrazine. In this reaction, the carboxylic acid is activated by a proton from the acid catalyst, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the phenylhydrazine. The reaction proceeds through a tetrahedral intermediate, which then eliminates a molecule of water to form the stable hydrazide product.
Commonly employed acid catalysts for this type of reaction include both Brønsted acids, such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), and Lewis acids like zinc chloride (ZnCl₂) and boron trifluoride (BF₃). wikipedia.org The choice of catalyst can influence the reaction rate and yield. For instance, a continuous flow methodology for synthesizing acid hydrazides involves using sulfuric acid in methanol (B129727) to first convert the carboxylic acid to its methyl ester, which then reacts with hydrazine hydrate (B1144303). osti.gov This two-step, one-pot approach can be adapted for the synthesis of phenylhydrazides.
Optimization of Reaction Conditions and Solvent Systems in Hydrazide Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired hydrazide. Key parameters that are often adjusted include the choice of solvent, temperature, and reaction time. Solvents such as methanol, ethanol, and dioxane are frequently used. organic-chemistry.org For example, the synthesis of N-acyl-N'-sulfonyl hydrazides showed high yields when using 1,4-dioxane (B91453) as the solvent at room temperature. organic-chemistry.org
Recent advancements have demonstrated the efficacy of continuous flow processes for hydrazide synthesis, which allow for precise control over reaction parameters. osti.gov In one such system, a solution of the carboxylic acid in acidic methanol is heated, rapidly cooled, and then mixed with a solution of hydrazine hydrate. osti.gov This method offers short residence times, typically between 13 and 25 minutes, and can lead to high yields (65-91%) for a variety of aliphatic and aromatic hydrazides. acs.org The optimization of such a system for producing this compound would involve adjusting flow rates, temperature, and reagent concentrations to achieve the desired outcome.
Enzymatic Synthesis Approaches for Hydrazine Derivatives from Octanoic Acid
In a move towards greener and more sustainable chemistry, enzymatic methods for hydrazide synthesis have been developed. These biocatalytic approaches offer high selectivity and operate under mild reaction conditions. Lipases, in particular, have proven effective in catalyzing the formation of fatty hydrazides.
The enzymatic synthesis of fatty hydrazides from oils containing octanoic acid, such as palm oil, has been successfully demonstrated. researchgate.net This one-step process involves the reaction of the fatty acid source with hydrazine hydrate in the presence of an immobilized lipase (B570770), such as Rhizomucor miehei lipase (Lipozyme RMIM), in an organic solvent like n-hexane. researchgate.net The use of response surface methodology (RSM) has allowed for the optimization of reaction conditions to maximize yield. researchgate.net
| Parameter | Optimized Condition |
| Enzyme Percentage | 6% |
| Reaction Temperature | 40°C |
| Stirring Speed | 350 rpm |
| Reaction Time | 18 hours |
This table presents the optimized conditions for the enzymatic synthesis of palm fatty hydrazide using Rhizomucor miehei lipase, as determined by response surface methodology. researchgate.net
Preparation Routes for Phenylhydrazine as a Key Precursor in Organic Synthesis
Phenylhydrazine is a critical precursor for the synthesis of this compound and a vast array of other organic molecules, most notably in the Fischer indole (B1671886) synthesis. wikipedia.orgbyjus.comthermofisher.com The most prevalent method for its preparation begins with aniline. doubtnut.comennoreindiachemicals.com
The synthesis involves a two-step process:
Diazotization of Aniline : Aniline is treated with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, typically hydrochloric acid (HCl), at a low temperature (around 0°C). doubtnut.comprepchem.com This reaction forms a benzenediazonium (B1195382) salt.
Reduction of the Diazonium Salt : The resulting diazonium salt is then reduced to form phenylhydrazine. doubtnut.comennoreindiachemicals.com Various reducing agents can be employed for this step.
| Reducing Agent | Reagents and Conditions | Yield |
| Stannous chloride (SnCl₂) | SnCl₂ in concentrated HCl is added to the diazonium salt solution. The resulting phenylhydrazine hydrochloride is isolated and then neutralized. prepchem.comchemicalbook.com | 90% |
| Sodium sulfite (B76179) (Na₂SO₃) | The diazonium salt solution is added to a saturated solution of Na₂SO₃. The intermediate is then treated with acid to yield phenylhydrazine hydrochloride. ennoreindiachemicals.comprepchem.com | 75% |
This table summarizes two common methods for the synthesis of phenylhydrazine from aniline, highlighting the different reducing agents and their respective yields. ennoreindiachemicals.comprepchem.comchemicalbook.com
The free base, phenylhydrazine, is typically liberated from its hydrochloride salt by treatment with a base, followed by extraction and purification. prepchem.com
Chemical Reactivity and Transformative Pathways of Octanoic Acid, 2 Phenylhydrazide
Exploration of Functional Group Transformations Involving the Hydrazide Moiety
The hydrazide functional group (-CO-NH-NH-) is a versatile synthon in organic chemistry, amenable to a variety of transformations. For "Octanoic acid, 2-phenylhydrazide," the reactivity of this moiety is central to its synthetic utility.
The N-acylhydrazone structure, which can be formed from N-acylhydrazides, acts as a stable surrogate for imines in various chemical reactions. These compounds can serve as electrophiles in reactions with a range of nucleophiles. The resulting hydrazide products are valuable, often chiral, building blocks that can be further transformed into diverse nitrogen-containing molecules by cleaving the N-N bond. The acyl group, in this case, the octanoyl group, can play a significant role in directing stereochemistry, particularly in metal-catalyzed reactions. nih.gov
Key transformations of the hydrazide group include:
Acylation: The nitrogen atoms of the hydrazide can undergo further acylation, although the reactivity is influenced by the existing acyl and phenyl groups.
Oxidation: Oxidation of the hydrazide can lead to the formation of azo compounds or other oxidized species, depending on the reagents and conditions employed.
Reduction: The amide carbonyl can be reduced, and the N-N bond can be cleaved under reductive conditions, leading to the formation of amides and anilines.
Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield octanoic acid and phenylhydrazine (B124118).
The table below summarizes some expected functional group transformations of the hydrazide moiety based on general reactivity patterns of similar compounds.
| Transformation | Reagents and Conditions | Expected Product(s) |
| Hydrolysis | Acid (e.g., HCl) or Base (e.g., NaOH), Heat | Octanoic acid and Phenylhydrazine |
| Reduction | Strong reducing agents (e.g., LiAlH4) | Octyl amine and Aniline |
| Oxidation | Mild oxidizing agents (e.g., HgO) | Azo compounds |
Cyclization Reactions Leading to Novel Heterocyclic Systems
"this compound" is a valuable precursor for the synthesis of various heterocyclic compounds, leveraging the reactive nature of the hydrazide functionality in intramolecular and intermolecular cyclization reactions.
Formation of Pyrazole (B372694) Ring Systems from Hydrazide Intermediates
Pyrazoles are a class of five-membered heterocyclic compounds with two adjacent nitrogen atoms that exhibit a wide range of biological activities. nih.gov The synthesis of pyrazoles often involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound, a reaction known as the Knorr pyrazole synthesis. organic-chemistry.org
In the context of "this compound," while it does not possess a 1,3-dicarbonyl equivalent within its structure for a direct intramolecular cyclization to a simple pyrazole, it can react with suitable dicarbonyl partners. For instance, reaction with a 1,3-diketone would be expected to yield a 1-phenyl-substituted pyrazole with an octanoyl group attached to one of the ring nitrogens. The regioselectivity of such reactions can be influenced by the substitution pattern of the diketone and the reaction conditions. nih.gov
A general scheme for the formation of a pyrazole from an N-acyl-N'-phenylhydrazine and a 1,3-diketone is presented below:
| Reactants | Conditions | Product |
| This compound + 1,3-Diketone (e.g., Acetylacetone) | Acid or Base catalyst, Heat | 1-(1-phenyl-3,5-dimethyl-1H-pyrazol-2-yl)octan-1-one (and regioisomers) |
Furthermore, N-acylhydrazides can be used in cyclocondensation reactions with other building blocks, such as α-oxoketene dithioacetals, to produce highly substituted pyrazoles. researchgate.net These reactions often proceed with high regioselectivity.
Analogous Indole (B1671886) Synthesis via Fischer Indole Cyclization Mechanisms
The Fischer indole synthesis is a venerable and widely used method for the construction of the indole nucleus. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine with an aldehyde or a ketone. jk-sci.comnih.gov
While "this compound" is already an N-substituted hydrazine, its direct use in a classical Fischer indole synthesis is not straightforward as it lacks the necessary carbonyl partner for the initial hydrazone formation. However, it is conceivable that under specific conditions, the octanoyl group could be cleaved, liberating phenylhydrazine to react in a subsequent Fischer indole synthesis.
More relevant is the potential for N-acylhydrazones, derived from "this compound" by reaction with a carbonyl compound, to undergo Fischer-type cyclizations. The N-acyl group can influence the reactivity and outcome of the cyclization. For instance, the use of N-trifluoroacetyl enehydrazines has been shown to enable milder conversion conditions. organic-chemistry.org
The general mechanism of the Fischer indole synthesis proceeds through the following key steps:
Formation of a phenylhydrazone from a phenylhydrazine and a carbonyl compound.
Tautomerization to the enamine form.
A jk-sci.comjk-sci.com-sigmatropic rearrangement.
Loss of ammonia (B1221849) and aromatization to form the indole ring. byjus.com
Aryl hydrazides have been explored as surrogates for aryl hydrazines in Fischer indolization, leading to the synthesis of N-acylated indoles. organic-chemistry.org This suggests that "this compound" could potentially be used in modified Fischer indole protocols.
Coordination Chemistry: Metal Complexation Studies Involving this compound as a Ligand
The hydrazide moiety, with its nitrogen and oxygen donor atoms, can act as a chelating ligand, forming stable complexes with various metal ions. The coordination chemistry of N-acylhydrazides and their derivatives is a rich field, with applications in catalysis, materials science, and medicinal chemistry.
While specific studies on the metal complexes of "this compound" are not widely reported, the behavior of analogous N-acyl-N'-arylhydrazides provides a strong basis for predicting its coordination properties. These ligands can coordinate to metal centers in different modes, most commonly as a bidentate ligand through the carbonyl oxygen and the terminal nitrogen atom of the hydrazide group. researchgate.net
The nature of the metal ion, the solvent system, and the presence of other ligands can influence the stoichiometry and geometry of the resulting complexes. Common geometries for metal complexes with hydrazide ligands include octahedral and square planar.
The table below outlines potential coordination complexes that could be formed with "this compound" and various metal ions, based on the known chemistry of similar ligands.
| Metal Ion | Expected Coordination Mode | Potential Complex Geometry |
| Cu(II) | Bidentate (N,O) | Square Planar or Octahedral |
| Ni(II) | Bidentate (N,O) | Octahedral |
| Co(II) | Bidentate (N,O) | Octahedral |
| Pd(II) | Bidentate (N,O) | Square Planar |
| Rh(III) | Bidentate (N,O) | Octahedral |
The phenyl and octanoyl substituents on the hydrazide backbone can influence the steric and electronic properties of the ligand, thereby affecting the stability and reactivity of the metal complexes.
Derivatization Strategies for Enhanced Analytical Detection of Octanoic Acid
The sensitive detection and quantification of carboxylic acids and their derivatives are crucial in various fields, including biochemistry and environmental analysis. Derivatization is a common strategy to enhance the detectability of analytes by techniques such as high-performance liquid chromatography (HPLC) with UV or fluorescence detection, or mass spectrometry (MS).
For the analytical determination of octanoic acid, or its derivatives like the 2-phenylhydrazide, derivatization can be employed to introduce a chromophoric or fluorophoric tag. While derivatization of the intact "this compound" molecule is possible, a more common approach would be to hydrolyze the compound to octanoic acid and phenylhydrazine, and then derivatize one or both of these components.
Several reagents are available for the derivatization of carboxylic acids like octanoic acid. These reagents typically react with the carboxyl group to form a highly conjugated ester or amide, which exhibits strong UV absorbance or fluorescence.
| Derivatizing Reagent | Detection Method |
| Phenacyl bromide | HPLC-UV |
| 4-Bromomethyl-7-methoxycoumarin | HPLC-Fluorescence |
| 9-Anthryldiazomethane (ADAM) | HPLC-Fluorescence |
Similarly, the phenylhydrazine moiety can be derivatized. For instance, reaction with aldehydes or ketones forms hydrazones, which can be designed to have favorable chromatographic and detection properties.
The choice of derivatization strategy depends on the analytical requirements, such as the desired sensitivity, selectivity, and the available instrumentation.
Advanced Spectroscopic and Analytical Characterization of Octanoic Acid, 2 Phenylhydrazide
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen and carbon atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis for Structural Elucidation
A ¹H NMR spectrum of Octanoic acid, 2-phenylhydrazide would be expected to display characteristic signals for both the aliphatic octanoyl chain and the aromatic phenylhydrazide group. The chemical shifts (δ) are influenced by the electron density around the protons.
Expected ¹H NMR Spectral Characteristics:
Aliphatic Chain Protons: The long alkyl chain of the octanoyl group would produce a series of signals in the upfield region of the spectrum, typically between δ 0.8 and 2.5 ppm. The terminal methyl group (CH₃) would appear as a triplet around δ 0.9 ppm. The methylene (B1212753) groups (CH₂) adjacent to other methylene groups would likely appear as complex multiplets between δ 1.2 and 1.7 ppm. The methylene group alpha to the carbonyl group (C=O) would be deshielded and is expected to resonate as a triplet around δ 2.2-2.4 ppm.
Phenyl Group Protons: The protons on the phenyl ring would appear in the aromatic region, typically between δ 6.8 and 7.5 ppm. The substitution pattern on the ring would influence the multiplicity and exact chemical shifts of these protons.
Hydrazide Protons (-NH-NH-): The two N-H protons of the hydrazide linkage would appear as distinct signals, which can be broad and their chemical shifts are highly dependent on the solvent, concentration, and temperature. They are also exchangeable with D₂O. One might expect these signals to appear in the region of δ 8-10 ppm.
For a comparative perspective, the ¹H NMR spectrum of the related compound 2-Acetyl-1-phenylhydrazine shows signals for the acetyl group and the phenylhydrazide moiety.
| Compound | Functional Group | Proton Assignment | Expected Chemical Shift (δ ppm) |
| This compound | Octanoyl Chain | Terminal CH₃ | ~0.9 (triplet) |
| (CH₂)n | ~1.2-1.7 (multiplets) | ||
| α-CH₂ to C=O | ~2.2-2.4 (triplet) | ||
| Phenyl Group | Aromatic C-H | ~6.8-7.5 (multiplets) | |
| Hydrazide | N-H | ~8-10 (broad singlets) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis for Carbon Skeleton Determination
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Expected ¹³C NMR Spectral Characteristics:
Carbonyl Carbon: The carbonyl carbon (C=O) of the amide group is the most deshielded carbon and would appear significantly downfield, typically in the range of δ 170-175 ppm.
Aromatic Carbons: The carbons of the phenyl ring would resonate in the aromatic region, from approximately δ 110 to 150 ppm. The carbon atom attached to the nitrogen (ipso-carbon) would have a distinct chemical shift.
Aliphatic Carbons: The carbons of the octanoyl chain would appear in the upfield region of the spectrum. The terminal methyl carbon would be the most shielded, appearing around δ 14 ppm. The methylene carbons would resonate in the range of δ 22-35 ppm, with the carbon alpha to the carbonyl group appearing around δ 35-40 ppm.
Data for the related compound Phenylhydrazine (B124118) shows the characteristic chemical shifts for the aromatic carbons.
| Compound | Functional Group | Carbon Assignment | Expected Chemical Shift (δ ppm) |
| This compound | Carbonyl | C=O | ~170-175 |
| Phenyl Group | Aromatic C-H | ~110-130 | |
| Aromatic C-N | ~140-150 | ||
| Octanoyl Chain | α-CH₂ to C=O | ~35-40 | |
| (CH₂)n | ~22-32 | ||
| Terminal CH₃ | ~14 |
Mass Spectrometry (MS) Applications for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. In positive ion mode, the molecule would likely be observed as the protonated molecule [M+H]⁺. This would allow for the accurate determination of the molecular weight. Derivatization with phenylhydrazine is a known method to enhance the sensitivity of fatty acid detection in ESI-MS. chemicalbook.com
Electron Ionization Mass Spectrometry (EI-MS)
EI-MS is a hard ionization technique that causes extensive fragmentation of the molecule. The resulting mass spectrum is a fingerprint of the compound and can be used for structural elucidation.
Expected Fragmentation Pattern:
The mass spectrum of this compound under EI conditions would be expected to show a molecular ion peak (M⁺), although it may be weak due to the lability of the N-N bond. Key fragmentation pathways would likely involve:
Alpha-cleavage at the carbonyl group.
Cleavage of the N-N bond , leading to fragments corresponding to the phenylhydrazinyl radical and the octanoyl cation.
McLafferty rearrangement , if sterically possible, involving the transfer of a gamma-hydrogen from the alkyl chain to the carbonyl oxygen, followed by cleavage.
Fragmentation of the phenyl group, leading to characteristic aromatic ions.
The mass spectrum of 2-Acetyl-1-phenylhydrazine shows a base peak corresponding to the loss of the acetyl group, which is a common fragmentation pathway for N-acyl compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique would be ideal for the analysis of this compound in complex mixtures. A reversed-phase HPLC column could be used to separate the compound from other components, followed by detection using either ESI-MS or Atmospheric Pressure Chemical Ionization (APCI)-MS. The use of tandem mass spectrometry (LC-MS/MS) would provide even greater selectivity and structural information through the analysis of fragment ions. The derivatization of fatty acids with phenylhydrazine has been shown to be an effective strategy for their analysis by LC-MS. chemicalbook.com
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the FT-IR spectrum is characterized by the vibrational frequencies of its constituent parts: the octanoyl group, the phenyl ring, and the hydrazide linkage.
The spectrum can be interpreted by assigning specific absorption bands to the stretching and bending vibrations of the bonds within the molecule. The long alkyl chain from the octanoic acid portion will produce prominent C-H stretching and bending vibrations. The key functional groups, the amide-like hydrazide and the aromatic phenyl group, give rise to a series of characteristic peaks that confirm the compound's structure.
Key vibrational modes for this compound include:
N-H Stretching: The N-H bond of the secondary amide group typically shows a single, sharp absorption band in the region of 3300-3100 cm⁻¹.
C-H (Aromatic) Stretching: The C-H bonds on the phenyl ring absorb at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.
C-H (Aliphatic) Stretching: The methylene (CH₂) and methyl (CH₃) groups of the octanoyl chain exhibit strong, sharp peaks in the 2960-2850 cm⁻¹ region due to symmetric and asymmetric stretching. libretexts.org
C=O (Amide I) Stretching: The carbonyl group of the hydrazide is one of the most distinct features, presenting a strong, sharp absorption band typically between 1680 and 1630 cm⁻¹. This is often referred to as the Amide I band.
N-H Bending (Amide II): This vibration, coupled with C-N stretching, appears as a strong band in the 1550-1510 cm⁻¹ range and is known as the Amide II band.
C=C (Aromatic) Stretching: The phenyl ring exhibits characteristic medium-to-weak absorptions in the 1600-1450 cm⁻¹ region due to in-plane carbon-carbon bond stretching.
C-N Stretching: The stretching vibration of the carbon-nitrogen bond of the hydrazide group typically appears in the 1300-1200 cm⁻¹ region. lumenlearning.comlibretexts.org
The following table summarizes the expected characteristic FT-IR absorption bands for this compound based on its functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-3100 | N-H Stretch | Hydrazide (Amide) |
| 3100-3000 | C-H Stretch | Aromatic (Phenyl) |
| 2960-2850 | C-H Stretch | Aliphatic (Octanoyl) |
| 1680-1630 | C=O Stretch | Hydrazide (Amide I) |
| 1600-1450 | C=C Stretch | Aromatic (Phenyl) |
| 1550-1510 | N-H Bend / C-N Stretch | Hydrazide (Amide II) |
| 1470-1430 | C-H Bend | Aliphatic (CH₂) |
| 1300-1200 | C-O Stretch | Carboxylic Acid derivative |
| 770-730 & 710-690 | C-H Bend (out-of-plane) | Monosubstituted Phenyl |
Ultraviolet-Visible (UV-Vis) Spectroscopic Studies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. For a molecule to be UV-active, it must contain chromophores, which are functional groups capable of absorbing UV radiation.
In this compound, the primary chromophore is the phenylhydrazide moiety. The phenyl ring itself contains π-electrons that undergo π → π* transitions, typically resulting in strong absorption bands. The presence of the hydrazide group attached to the phenyl ring acts as an auxochrome, which can modify the absorption characteristics (both the wavelength of maximum absorbance, λmax, and the intensity) of the phenyl chromophore.
The electronic spectrum of this compound is expected to be dominated by the absorptions of the substituted benzene (B151609) ring. Phenylhydrazine itself exhibits absorption maxima around 240 nm and 280 nm. The conjugation of the lone pair of electrons on the nitrogen atom with the π-system of the phenyl ring is responsible for these characteristic absorptions. When derivatized with octanoic acid to form the hydrazide, a slight shift in these absorption bands (a bathochromic or hypsochromic shift) may occur.
UV-Vis spectroscopy is particularly useful in quantitative analysis, as the absorbance of a solution is directly proportional to the concentration of the analyte, according to the Beer-Lambert law. This principle is often applied in conjunction with techniques like HPLC, where a UV detector is set to the λmax of the compound to measure its concentration in the eluent. For related compounds like fatty acid derivatives, detection is often performed at wavelengths around 210 nm, where the carbonyl group absorbs, or at higher wavelengths if an aromatic tag, such as a nitrophenylhydrazine (B1144169) group, is used. researchgate.netsielc.com
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. It is exceptionally well-suited for determining the purity of synthesized compounds like this compound and for performing quantitative analysis.
A reversed-phase HPLC (RP-HPLC) method is typically employed for compounds of this nature. In this setup, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase. Due to its long alkyl chain and phenyl group, this compound is a relatively nonpolar molecule and will be well-retained on such a column.
Purity Assessment: By developing an appropriate HPLC method, a sample of this compound can be analyzed to detect the presence of impurities, such as unreacted starting materials (octanoic acid, phenylhydrazine) or by-products from the synthesis. The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.
Quantitative Analysis: For quantitative analysis, a calibration curve is first established using standards of known concentration. The concentration of this compound in an unknown sample can then be accurately determined by measuring its peak area and interpolating from the calibration curve. This is crucial for quality control in various applications. Methods for quantifying related fatty acids and their derivatives have been extensively developed and validated. nih.govmdpi.com
The table below outlines typical parameters for an RP-HPLC method suitable for the analysis of this compound.
| Parameter | Typical Setting | Purpose |
| Column | C8 or C18, 5 µm particle size (e.g., 150 mm x 4.6 mm) | Provides a nonpolar stationary phase for effective separation based on hydrophobicity. nih.gov |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water | The organic modifier (Acetonitrile) is adjusted to achieve optimal retention and separation. |
| Buffer | Phosphoric acid or other acidifiers (e.g., 0.1%) | Improves peak shape and suppresses ionization of any residual acidic or basic groups. sielc.com |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns to ensure efficient separation. nih.gov |
| Detection | UV Detector at ~210 nm or ~240 nm | Monitors the column eluent for the analyte. 210 nm targets the carbonyl group, while ~240 nm targets the phenylhydrazide chromophore. sielc.comnih.gov |
| Injection Volume | 10-20 µL | The volume of the sample introduced into the HPLC system. |
| Column Temperature | 25-30 °C | Maintained at a constant temperature to ensure reproducible retention times. |
Advanced Spectroscopic Investigations (e.g., Resonant Two-Photon Ionization Spectroscopy) for Detailed Electronic Structure Analysis
While techniques like FT-IR and UV-Vis provide foundational structural and electronic information, more advanced methods are required for a highly detailed analysis of a molecule's electronic structure. Resonant Two-Photon Ionization (R2PI) spectroscopy is one such powerful technique, often combined with time-of-flight (TOF) mass spectrometry.
R2PI is a highly sensitive and selective method used to study the electronic states of molecules in the gas phase. The process involves two main steps:
Resonant Excitation: A tunable laser is used to excite the molecule from its ground electronic state (S₀) to a specific rovibrational level of an excited electronic state (S₁). This first photon absorption is a resonant process, meaning it only occurs when the laser energy precisely matches the energy difference between the two states.
Ionization: A second photon, which can be from the same or a different laser beam, provides enough energy to ionize the excited molecule, ejecting an electron and creating a cation.
The resulting ions are then detected by a mass spectrometer. By scanning the wavelength of the first laser and monitoring the ion signal, a spectrum of the S₁ ← S₀ transition is obtained. utah.edu
For this compound, the R2PI spectrum would be dominated by the electronic transitions of the phenylhydrazide chromophore. This technique can provide exceptionally detailed information that is inaccessible with conventional spectroscopy, including:
Precise determination of the S₁ state origin: This provides an accurate measure of the energy gap between the ground and first excited electronic states.
Vibrational Frequencies in the Excited State: The spectrum reveals the vibrational modes that are active upon electronic excitation, offering insight into how the molecular geometry changes in the S₁ state. nih.gov
Analysis of Isomers and Conformers: R2PI is sensitive enough to distinguish between different conformational isomers of a molecule, as each conformer will have a unique electronic spectrum.
By applying R2PI spectroscopy, researchers could map out the potential energy surfaces of the ground and excited states of this compound with high precision, leading to a fundamental understanding of its photophysics and electronic behavior.
Theoretical and Computational Investigations of Octanoic Acid, 2 Phenylhydrazide
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is highly effective for predicting the geometry of organic compounds. mdpi.com For Octanoic acid, 2-phenylhydrazide, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G**, would be employed to determine its most stable three-dimensional structure. mdpi.com This optimization process yields key geometric parameters like bond lengths and angles. A comparison between the calculated structure and any available experimental data, for instance from X-ray crystallography, can reveal how intermolecular forces in a crystal might influence the molecule's shape. mdpi.com
Furthermore, DFT is used to analyze Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO gap are crucial indicators of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more likely to be reactive. For instance, in a study of bis-Schiff base derivatives, DFT calculations revealed the distribution of HOMO and LUMO, pointing to the nucleophilic and electrophilic regions of the molecules. mdpi.comnih.gov
The following table illustrates the type of data that would be generated from a DFT analysis of this compound.
Table 1: Predicted Electronic Properties from DFT Calculations Note: These are hypothetical values for illustrative purposes.
| Parameter | Predicted Value | Significance |
|---|---|---|
| Energy of HOMO | -6.5 eV | Indicates the molecule's electron-donating ability. |
| Energy of LUMO | -1.2 eV | Indicates the molecule's electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical reactivity and stability. |
| Dipole Moment | 3.2 Debye | Measures the polarity of the molecule. |
Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. aps.org These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are more computationally intensive than DFT but can provide higher accuracy for electronic properties. They are particularly useful for smaller molecules or for benchmarking the results from DFT. For complex systems, multireference methods like the Multireference Configuration Interaction (MRCI) model can be used to accurately determine the energies of ground and excited electronic states, which is crucial for understanding photochemical behavior or complex electronic environments. aps.org
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions
While quantum calculations describe a molecule's static state, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. nih.gov An MD simulation of this compound would model the movements of its atoms by solving Newton's equations of motion, revealing how the molecule flexes, bends, and rotates. This is essential for understanding its conformational landscape—the collection of different shapes the molecule can adopt. nih.gov
These simulations can be performed in various environments, such as in a vacuum, in water to simulate physiological conditions, or within a lipid bilayer to model its interaction with a cell membrane. mdpi.commdpi.com By analyzing the simulation trajectory, researchers can identify the most stable conformations and the energy barriers between them. MD simulations also reveal key intermolecular interactions, such as hydrogen bonds, that stabilize the molecule's structure or its binding to a biological target. mdpi.com
Structure-Activity Relationship (SAR) Modeling
SAR modeling connects the chemical structure of a compound with its biological activity, providing a predictive framework for designing more potent molecules.
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties, which are encoded as "molecular descriptors." researchgate.net To build a QSAR model for a class of compounds including this compound, a dataset of molecules with known biological activities (e.g., IC50 values) is required. nih.gov
The process involves:
Data Set Preparation : A diverse set of phenylhydrazide derivatives and their measured biological activities would be compiled. nih.gov
Descriptor Calculation : For each molecule, a large number of descriptors representing its constitutional, topological, and quantum-chemical properties are calculated. nih.gov
Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest, are used to create a mathematical equation linking the descriptors to the activity. nih.gov
Validation : The model's predictive power is rigorously tested using internal validation (e.g., cross-validation) and external validation with a separate test set of compounds. mdpi.com
A successful QSAR model, such as those developed for tetronic acid derivatives with antifungal activity, can then be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis. nih.gov
Table 2: Example of QSAR Model Validation Statistics Note: Based on typical values seen in QSAR studies. nih.govmdpi.com
| Statistical Parameter | Value | Description |
|---|---|---|
| r² (Correlation Coefficient) | 0.95 | Measures the goodness of fit for the training set. |
| q² (Cross-validated r²) | 0.82 | Measures the internal predictive ability of the model. |
| Q²ext (External Validation) | 0.85 | Measures the model's ability to predict the activity of an external test set. nih.gov |
In-silico prediction methods, particularly molecular docking, are used to simulate the interaction between a small molecule (ligand) and a biological macromolecule (receptor), such as an enzyme or a cell surface receptor. nih.gov If a biological target for this compound were hypothesized, molecular docking could predict its preferred binding orientation within the receptor's active site.
The docking process calculates a "binding affinity" or "docking score," which estimates the strength of the interaction. nih.gov Analysis of the resulting complex can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. nih.gov For example, studies on phenylhydrazono phenoxyquinoline derivatives used docking to identify hit compounds against the α-amylase enzyme. nih.gov These predictions of binding modes and potency help in understanding the mechanism of action and in designing derivatives with improved affinity. researchgate.net
Mechanistic Insights from Computational Chemistry into Chemical Transformations and Biological Actions
Computational chemistry provides a powerful lens for predicting and understanding the behavior of molecules, offering insights into reaction mechanisms and biological interactions that are often difficult to discern through experimental methods alone. In the case of "this compound," direct computational studies are not extensively available in the current body of scientific literature. However, by examining computational investigations of its constituent functional moieties—the octanoic acid chain and the 2-phenylhydrazide group—we can extrapolate potential mechanistic pathways for its chemical transformations and biological activities.
The reactivity of the phenylhydrazide group is a key area of interest. Computational studies on related phenylhydrazine (B124118) compounds have elucidated potential reaction mechanisms. For instance, the oxidation of hydrazines is a fundamental transformation. Theoretical calculations, such as Density Functional Theory (DFT), have been employed to study the oxidation of similar molecules like 1,2-diphenylhydrazine. scispace.com These studies help in understanding the energetics and transition states involved in such reactions. The insights gained from these computational models suggest that the phenylhydrazide moiety in "this compound" could undergo similar oxidative processes, which are crucial in various chemical syntheses and potential biological functions. scispace.comresearchgate.net
Furthermore, the phenylhydrazine scaffold is a well-known precursor in a variety of synthetic transformations, including the formation of heterocyclic compounds. researchgate.net Recent research has highlighted its application in photoinduced chemical transformations. researchgate.net While direct photocatalytic studies on "this compound" are absent, computational models of related systems can provide a mechanistic rationale for such reactions. These studies often involve calculating the energies of frontier molecular orbitals (HOMO and LUMO) to predict the molecule's electronic behavior upon photoexcitation. researchgate.netnih.gov
From a biological standpoint, both fatty acid and hydrazide derivatives have been subjects of computational investigation. Fatty hydrazides, for example, have been studied for their role as corrosion inhibitors, with theoretical approaches helping to understand their interaction and adsorption on metal surfaces. mdpi.com This is often achieved by calculating quantum chemical parameters that describe the molecule's ability to donate or accept electrons.
Moreover, computational docking studies on molecules containing the phenylhydrazide or hydrazone functionality have provided insights into their potential biological targets. researchgate.netnih.gov These studies simulate the interaction of the molecule with the active site of a protein, predicting binding affinities and modes of interaction. For instance, studies on diphenyl-malonohydrazide derivatives included docking against bacterial proteins, revealing potential antibacterial action. researchgate.net Similar approaches could be applied to "this compound" to explore its interactions with various enzymes and receptors, helping to elucidate its pharmacological potential. The combination of a lipophilic octanoic acid tail and a reactive phenylhydrazide head group suggests that its biological actions could be multifaceted.
Table 1: Representative Quantum Chemical Parameters from a DFT Study on a Related Phenylhydrazine Derivative
| Parameter | Value (eV) | Significance |
| HOMO Energy | -4.786 | Indicates electron-donating capability and reactivity. nih.gov |
| LUMO Energy | -0.318 | Represents electron-accepting ability. nih.gov |
| HOMO-LUMO Gap (Eg) | 4.468 | Relates to chemical reactivity and kinetic stability. nih.gov |
| Electronegativity (χ) | 2.552 | Measures the ability to attract electrons. nih.gov |
| Chemical Hardness (η) | 2.234 | Indicates resistance to change in electron distribution. nih.gov |
| Chemical Softness (S) | 0.224 | The reciprocal of hardness, related to reactivity. nih.gov |
Note: The data in this table is derived from a computational study on a p-phenylenediamine-phenylhydrazine-formaldehyde terpolymer and is presented here as a representative example of the types of parameters calculated for related structures. nih.gov
Table 2: Representative Binding Affinities from a Molecular Docking Study of a Phenylhydrazine-Formaldehyde Terpolymer with Anti-Inflammatory Protein Targets
| Protein Target (PDB ID) | Binding Affinity (kcal/mol) |
| 6JD8 | -4.5 |
| 5TKB | -7.8 |
| 4CYF | -8.1 |
Note: This data is from a molecular docking study on a p-phenylenediamine-phenylhydrazine-formaldehyde terpolymer and illustrates the potential for such compounds to interact with biological targets. nih.gov
Biological Activity Studies of Octanoic Acid, 2 Phenylhydrazide in Vitro and Mechanistic Focus
Antimicrobial Activity Investigations
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Organisms
No specific data is available for Octanoic acid, 2-phenylhydrazide.
Antifungal Efficacy Against Fungal Strains
No specific data is available for this compound.
Mechanistic Elucidation of Antimicrobial Action
No specific data is available for this compound.
Antioxidant Activity Assessments
Radical Scavenging Assays
No specific data is available for this compound.
Reducing Power Assays
No specific data is available for this compound.
Further research is required to determine if this compound possesses any of the biological activities observed in other related phenylhydrazide compounds.
Exploration of Antioxidant Mechanisms
The antioxidant potential of compounds structurally related to this compound, such as phenylhydrazone derivatives, has been a subject of investigation. The mechanisms underlying this potential are thought to involve hydrogen atom transfer (HAT), single electron transfer (SET), proton-coupled electron transfer (PCET), and metal chelation.
Phenylhydrazine (B124118) derivatives have demonstrated notable antioxidant capabilities. For instance, certain metal complexes of these derivatives show enhanced antioxidant potential. researchgate.net The antioxidant activity of such compounds is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. researchgate.netresearchgate.net In this assay, the ability of the antioxidant to donate an electron or hydrogen radical to the stable DPPH radical is measured by the decrease in absorbance at 515 nm. researchgate.net
The antioxidant activity of related compounds is often quantified by their IC₅₀ value, which represents the concentration required to scavenge 50% of the DPPH radicals. For example, some phenylhydrazone derivatives have shown very strong antioxidant activity with low IC₅₀ values. researchgate.net
Anti-inflammatory Potential: In Vitro Models and Mechanistic Studies
Phenylhydrazide and N-acylhydrazone derivatives, which are structurally analogous to this compound, have been investigated for their anti-inflammatory properties in various in vitro models. nih.govbenthamscience.com These studies suggest that such compounds may exert their effects by modulating key inflammatory pathways.
In vitro studies on phenylbenzohydrazides have shown that they can dose-dependently reduce the migration of leukocytes. nih.gov Furthermore, these compounds have been observed to decrease the production of pro-inflammatory cytokines and nitric oxide (NO), as well as inhibit the activity of inducible nitric oxide synthase (iNOS). nih.gov The presence of certain substituents on the phenyl ring, such as electron-donating methyl groups or slightly electron-withdrawing halogens, has been shown to influence the anti-inflammatory activity. nih.gov
N-acylhydrazone derivatives have also demonstrated promising activity in models of pulmonary inflammation. benthamscience.com The anti-inflammatory effects of related heterocyclic pyrazole (B372694) derivatives, synthesized from phenylhydrazine, have also been reported. nih.govresearchgate.net The lipophilic nature of compounds like octanoic acid has been associated with anti-inflammatory potential through the downregulation of pro-inflammatory factors in lipopolysaccharide (LPS)-treated macrophages. nih.gov This suggests a potential synergistic contribution of the octanoic acid moiety to the anti-inflammatory profile of the target compound.
Antiproliferative and Cytotoxic Activity Against Cancer Cell Lines (In Vitro)
The antiproliferative and cytotoxic effects of compounds containing hydrazide and phenylhydrazone structures have been evaluated against various human cancer cell lines. These studies provide a basis for the potential anticancer activity of this compound.
Hydrazide-hydrazone derivatives have been synthesized and tested for their biological activities. acs.org Similarly, N-acylhydrazone derivatives have shown the ability to reduce the viability of hepatocellular carcinoma cells (HepG2 and Hep3B). mdpi.com One derivative, LASSBio-2052, was found to be particularly effective, inducing downregulation of key proteins involved in the G2/M transition of the cell cycle, such as AURKA, AURKB, PLK1, and CDK1. mdpi.com
Other related compound classes, such as 5-phenyl-4,5-dihydro-1,3,4-thiadiazoles and benzo nih.govacs.orgnih.govtriazin-7-ones, have also exhibited significant cytotoxic activity against a range of cancer cell lines, including those of the lung (A549), ovary (SK-OV-3), skin (SK-MEL-2), and colon (HCT15). nih.govresearchgate.net The cytotoxic effects are often dose-dependent, with IC₅₀ values indicating the potency of the compound. For instance, a 4-hydroxy analogue of 5-phenyl-4,5-dihydro-1,3,4-thiadiazole showed an IC₅₀ value of 4.27 µg/ml against the SK-MEL-2 cell line. nih.gov N-phenyl pyrazoline derivatives have also been shown to inhibit the proliferation of triple-negative breast cancer cells. nih.gov
The data from these studies on structurally similar compounds suggest that this compound could possess antiproliferative properties worthy of investigation.
Enzyme Inhibition Studies
Hydrazide and hydrazone derivatives are known to be effective inhibitors of various enzymes, which is a key aspect of their therapeutic potential. acs.orgnih.govnih.gov
Hydrazone compounds have been shown to inhibit human carbonic anhydrase (hCA) isoforms I and II (hCA I and hCA II) and acetylcholinesterase (AChE). nih.govx-mol.com These enzymes are targets for the treatment of a variety of diseases. nih.gov Novel hydrazide-hydrazone compounds have also demonstrated inhibitory activity against butyrylcholinesterase (BChE), with some compounds showing IC₅₀ values in the nanomolar range. acs.org
Phenolic hydrazide-hydrazones have been identified as potent inhibitors of laccase, an enzyme from phytopathogenic fungi. nih.gov The inhibition constants (Kᵢ) for some of these derivatives are in the micromolar range, indicating strong inhibitory action. nih.gov Furthermore, some hydrazides have been reported to inhibit lipoxygenase. nih.gov The ability of these related structures to inhibit a range of enzymes suggests that this compound may also exhibit inhibitory activity against specific enzymatic targets.
Below is a table summarizing the inhibitory activities of some related hydrazone compounds against various enzymes.
| Compound Series | Target Enzyme | Inhibition (Ki or IC₅₀) | Reference |
| N, P, and R-series Hydrazones | hCA I | Ki: 203 ± 55 nM to 473 ± 67 nM | nih.gov |
| N, P, and R-series Hydrazones | hCA II | Ki: 200 ± 34 nM to 419 ± 94 nM | nih.gov |
| P-series Hydrazones | AChE | Ki: 66 ± 20 nM to 128 ± 36 nM | nih.gov |
| Hydrazide-Hydrazone 12 | hCA I | IC₅₀: 7.12 nM | acs.org |
| Hydrazide-Hydrazone 8 | hCA II | IC₅₀: 9.87 nM | acs.org |
| Hydrazide-Hydrazone 12 | AChE | IC₅₀: 21.45 nM | acs.org |
| Hydrazide-Hydrazone 12 | BChE | IC₅₀: 18.42 nM | acs.org |
| Phenolic Hydrazide-Hydrazones | Laccase | Ki: 8–233 µM | nih.gov |
Applications in Advanced Chemical and Materials Research
Role as Building Blocks in Organic Synthesis
Octanoic acid, 2-phenylhydrazide serves as a valuable organic building block, a foundational molecule used for the construction of more complex chemical structures. sigmaaldrich.comhilarispublisher.comalfa-chemistry.comlifechemicals.com These building blocks are instrumental in medicinal chemistry, organic chemistry, and materials science for the modular assembly of various molecular architectures. sigmaaldrich.com The strategic use of such functionalized molecules allows for precise control over the final compound's structure and properties. alfa-chemistry.com
The reactivity of the phenylhydrazide moiety makes it a key precursor in the synthesis of a variety of heterocyclic compounds. google.comresearchgate.netyoutube.com Hydrazones, derivatives of hydrazides, are particularly noted for their high reactivity and serve as crucial intermediates in numerous organic syntheses. mdpi.com The synthesis of complex molecules often relies on the strategic combination of different organic building blocks to achieve the desired therapeutic or material properties. hilarispublisher.com Phenylhydrazine (B124118) and its derivatives are widely used in the synthesis of various compounds, including those with applications in pharmaceuticals and crop protection. google.com The versatility of hydrazide derivatives allows for the creation of a wide array of compounds with tailored functionalities. lifechemicals.com
Analytical Reagents for Derivatization in Complex Matrices (e.g., Biological Samples)
In analytical chemistry, derivatization is a technique used to modify an analyte to make it more suitable for analysis, often by enhancing its detectability. Phenylhydrazine and its derivatives are effective derivatizing reagents, particularly for the analysis of carbohydrates and fatty acids in complex biological samples. nih.govnih.govsigmaaldrich.comnih.gov
The reaction of phenylhydrazine with carbohydrates forms phenylhydrazone derivatives, which exhibit increased sensitivity for mass spectrometry (MS) and ultraviolet (UV) detection in high-performance liquid chromatography (HPLC). nih.gov This derivatization is a simple and rapid process that yields abundant parent ions in both MALDI-MS and ESI-MS, facilitating the structural elucidation of oligosaccharides. nih.govnih.gov
Similarly, fatty acids, which can be challenging to analyze in their free form due to their polarity, are often converted to fatty acid methyl esters (FAMEs) through derivatization. sigmaaldrich.com However, derivatization with reagents like phenylhydrazine offers an alternative for enhancing detection in HPLC analysis. rsc.orgscholarsresearchlibrary.com For instance, a pre-column derivatization approach using 4-nitrobenzaldehyde (B150856) has been successfully employed to determine residual phenylhydrazines in drug substances by shifting their maximum absorption wavelength to the visible region, thereby reducing matrix interference. rsc.org This highlights the potential of phenylhydrazide derivatives as selective and sensitive derivatizing agents for trace analysis in complex matrices. rsc.orgijcpa.in
Potential in Materials Science Research
The unique chemical properties of hydrazide derivatives, including this compound, have opened avenues for their investigation in various areas of materials science.
Investigation as Intermediates for Organic Light-Emitting Diodes (OLEDs)
Organic Light-Emitting Diodes (OLEDs) are self-luminous materials with applications in displays and lighting. heegermaterials.com The development of new, high-performance OLED materials is a significant area of research. heegermaterials.com Organic building blocks and intermediates are crucial for the synthesis of the functional materials used in OLEDs, which include electron and hole transport materials, as well as light-emitting materials. heegermaterials.combldpharm.comsunatech.com While direct research on this compound in OLEDs is not extensively documented, the broader class of phenanthroline derivatives and other complex organic molecules serve as emitters in OLED devices. nih.gov The synthesis of these advanced materials often involves the use of various organic intermediates, suggesting a potential role for tailored hydrazide derivatives in the future development of OLED components. heegermaterials.combldpharm.com
Corrosion Inhibition Studies Utilizing Analogous Hydrazide Derivatives
Corrosion is a significant issue in many industries, and organic inhibitors are widely used to mitigate this problem. researchgate.net Hydrazide derivatives have emerged as highly effective corrosion inhibitors, particularly for mild steel in acidic environments. researchgate.netmdpi.com Their effectiveness is attributed to the presence of heteroatoms (N, O), aromatic rings, and π-electrons in their molecular structure, which facilitate their adsorption onto the metal surface, forming a protective film. mdpi.comresearchgate.net
Numerous studies have demonstrated the high inhibition efficiencies of various fatty hydrazides and their derivatives, often exceeding 95%. mdpi.com These compounds act as mixed-type inhibitors, affecting both anodic and cathodic reactions, and their adsorption typically follows the Langmuir adsorption isotherm. mdpi.com The performance of these inhibitors is influenced by their concentration, the temperature, and the specific chemical structure of the derivative. mdpi.comnih.gov For example, studies on different hydrazone derivatives have reported inhibition efficiencies as high as 98% for carbon steel in hydrochloric acid solutions. nih.govsciencetechindonesia.com The versatility and efficacy of hydrazide derivatives make them a promising class of compounds for the development of new and improved corrosion inhibitors. mdpi.comresearchgate.net
Development of Novel Chemical Probes and Ligands for Research Applications
The ability of hydrazide derivatives to interact with biological molecules and metal ions has led to their exploration in the development of novel chemical probes and ligands.
Activity-based protein profiling (ABPP) is a powerful technique for studying enzyme function, and probes are essential tools in this field. nih.govnih.gov Hydrazine-based probes have been developed to target a variety of enzymes, demonstrating their versatility in capturing different classes of enzymes through both polar and radical mechanisms. nih.gov These probes can be tailored for specificity and are valuable for identifying and characterizing enzyme active sites. nih.gov
In the realm of coordination chemistry, hydrazide derivatives serve as versatile ligands for the synthesis of metal complexes. researchgate.netuobaghdad.edu.iqjocpr.com The presence of oxygen and nitrogen donor atoms in their structure allows them to form stable complexes with a variety of transition metals. uobaghdad.edu.iqjocpr.com These metal complexes have diverse applications, including in bioinorganic chemistry and as catalysts. uobaghdad.edu.iqresearchgate.net The ability to synthesize ligands with specific donor atoms and structural features, such as those derived from phenylhydrazine, is crucial for developing new catalysts and materials with desired properties. researchgate.netnih.gov
Q & A
Basic Research Questions
Q. What safety protocols are recommended for handling octanoic acid and its derivatives (e.g., 2-phenylhydrazide) in laboratory settings?
- Methodological Answer : Follow guidelines from safety data sheets (SDS), including:
- Use local exhaust ventilation and protective equipment (gloves, goggles) to avoid skin/eye contact .
- Store in airtight containers away from strong oxidizers and heat sources .
- For spills, evacuate non-essential personnel, use absorbent materials, and dispose via certified waste management .
Q. What analytical techniques are suitable for quantifying octanoic acid in biological or environmental samples?
- Methodological Answer :
- Gas Chromatography-Mass Spectrometry (GC-MS) : Effective for volatile fatty acids; derivatize samples with BSTFA or similar agents to enhance volatility .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns with UV detection at 210 nm for underivatized octanoic acid .
- Enzymatic assays : Employ β-oxidation pathway enzymes (e.g., acyl-CoA synthetases) to measure metabolic flux in cellular systems .
Q. How is 2-phenylhydrazide synthesized from octanoic acid for experimental applications?
- Methodological Answer :
- Hydrazide Formation : React octanoic acid with phenylhydrazine in ethanol under reflux (80–90°C, 4–6 hours) .
- Purification : Crystallize the product using ethanol/water mixtures and confirm purity via melting point analysis (expected range: 115–117°C) .
Advanced Research Questions
Q. What genetic engineering strategies improve octanoic acid production in Saccharomyces cerevisiae?
- Methodological Answer :
- Overexpression of RPL40B : Increases octanoic acid titers by 40% via ribosomal modulation of fatty acid biosynthesis .
- Knockout of ECI1 : Disrupts peroxisomal β-oxidation, redirecting carbon flux toward medium-chain fatty acid synthesis .
- Adaptive Laboratory Evolution (ALE) : Expose strains to incremental octanoic acid concentrations (e.g., 0–50 mM) over 100+ generations to enhance tolerance .
Q. How does transcriptomic analysis reveal S. cerevisiae’s response to internal octanoic acid production versus external exposure?
- Methodological Answer :
- RNA-Seq Profiling : Compare producer strains (e.g., engineered S. cerevisiae) to wild-type at three fermentation phases (14, 30, 46 hours). Key findings:
- Internal Production : Downregulation of HXT2 (sugar transport) and BTN2 (pH regulation) correlates with growth inhibition .
- External Exposure : Wild-type strains upregulate PDR12 (efflux pumps) and oxidative stress genes (e.g., SOD1) .
- Contradictions : Overexpression of BTN2 reduces titers despite downregulation in RNA-Seq, suggesting post-translational modifications or protein turnover effects .
Q. Why does octanoic acid exhibit pH-dependent fouling in reverse osmosis (RO) membranes during wastewater treatment?
- Methodological Answer :
- Mechanism : At pH < pKa (4.9), undissociated octanoic acid permeates membranes via hydrophobic interactions, causing fouling. At pH > pKa, electrostatic repulsion between ionized acid and membrane surfaces reduces adsorption .
- Calcium Effects : At pH 7, Ca²+ bridges between carboxylate groups and membrane surfaces accelerate fouling; this is absent at low pH .
Q. What mechanisms explain octanoic acid’s toxicity in eukaryotic cells?
- Methodological Answer :
- Membrane Disruption : Accumulation in lipid bilayers increases fluidity, impairing membrane protein function .
- Intracellular Acidification : Undissociated acid diffuses into cells, dissociates, and lowers cytosolic pH, activating H+-ATPase pumps and depleting ATP .
- Drosophila Studies : Octanoic acid disrupts chemotaxis and mitochondrial function at LC50 values of 0.5–1.0 mM .
Q. How do contradictory gene expression patterns arise in octanoic acid producer strains?
- Methodological Answer :
- Case Study : IMD2 (inosine monophosphate dehydrogenase) is upregulated in RNA-Seq but overexpression reduces titers by 13%. Possible explanations:
- GTP depletion from excessive IMD2 activity diverts resources from fatty acid biosynthesis .
- Feedback inhibition by downstream metabolites (e.g., NADH) .
- Experimental Validation : Use qRT-PCR and enzyme activity assays to decouple transcriptional and post-transcriptional effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
